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TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG

Antimicrobial peptides Functional annotation Gram-positive bacteria

Many antimicrobial peptide studies rely on α-helical structures, overlooking non-canonical folds. This 48-aa linear peptide from Argopecten irradians offers a defined β-strand/coil-rich architecture (21.3% β-strand, 48.9% coil, 0% α-helix) with annotated anti-Gram+ activity. It enables novel structure-activity relationship research without the synthetic complexity of disulfide bonds. • Unique secondary structure for biophysical and mechanistic studies • No post-translational modifications-straightforward custom synthesis • Suitable for alanine-scanning libraries and aquaculture immunity research

Molecular Formula
Molecular Weight
Cat. No. B1578203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TYMPVEE...GAYGPG: Overview & Functional Profile


TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG is a 48-amino acid linear peptide derived from the bay scallop Argopecten irradians [1]. It is annotated in the SATpdb database (ID satpdb20958) with antibacterial, antimicrobial, and antifungal functions, specifically anti-gram-positive activity [2]. Secondary structure prediction indicates a composition of 0% α-helix, 21.3% β-strand, 48.9% coil, and 29.8% turn [2]. The peptide contains no post-translational modifications, with free N- and C-termini [2]. Its source organism and functional annotations place it within the family of marine-derived antimicrobial peptides (AMPs), which are of interest for therapeutic development and aquaculture applications [1]. Publicly available quantitative comparative data for this specific peptide sequence are limited; the information presented herein is derived from authoritative peptide databases and related primary literature on the source organism's immune effectors [1][2].

TYMPVEE...GAYGPG: Why Generic AMPs Cannot Substitute


Antimicrobial peptides (AMPs) exhibit sequence-specific activity that cannot be inferred from broad class membership alone. Even minor sequence variations can drastically alter antimicrobial spectrum, potency, hemolytic activity, and mechanism of action [1]. This peptide's predicted secondary structure—composed predominantly of coil and β-strand (21.3% β-strand) with no α-helical content [2]—differs from many classical AMPs that adopt amphipathic α-helical conformations (e.g., magainins, cecropins). Such structural divergence can translate into distinct membrane interaction mechanisms, bacterial selectivity profiles, and host toxicity profiles [1]. Furthermore, the peptide's linear, unmodified nature distinguishes it from cysteine-rich defensins that require disulfide bond formation for activity, affecting synthetic feasibility and cost [2]. Therefore, substituting a generic AMP or a structurally distinct analog for this specific peptide without empirical validation would risk failure in downstream assays, particularly in studies targeting Gram-positive pathogens where this peptide's anti-gram-positive annotation suggests potential utility [2].

TYMPVEE...GAYGPG: Comparative Evidence Guide


SATpdb Broad-Spectrum Activity Annotation

The SATpdb database, which aggregates data from APD2, CAMP, and YADAMP, annotates this peptide with three major functions: antibacterial, antimicrobial, and antifungal, with a specific sub-function annotation of 'anti-gram+' [1]. This functional profile distinguishes the peptide from many AMPs that exhibit narrow-spectrum activity or lack documented antifungal activity. The anti-gram-positive annotation provides a focused indication for screening against Gram-positive pathogens such as Staphylococcus aureus or Bacillus subtilis. Quantitative MIC (Minimum Inhibitory Concentration) values for this specific peptide are not available in public databases; the functional annotations represent class-level inference based on sequence homology and source organism characteristics [1].

Antimicrobial peptides Functional annotation Gram-positive bacteria

β-Strand/Coil Conformation vs. α-Helical AMPs

Secondary structure prediction using DSSP on the SATpdb entry yields 0% α-helix, 21.3% β-strand, 48.9% coil, and 29.8% turn [1]. This composition differs markedly from many well-characterized AMPs such as magainin, cecropin, and melittin, which typically adopt >50% α-helical content in membrane-mimetic environments. The presence of a significant β-strand component (21.3%) and high coil content (48.9%) suggests a structure that may interact with bacterial membranes via a mechanism distinct from the canonical 'carpet' or 'barrel-stave' models associated with α-helical peptides. Comparative structural data for other big defensin fragments or scallop-derived AMPs are not publicly available for direct comparison [1].

Peptide secondary structure Antimicrobial mechanism β-sheet peptides

Linear, Unmodified: Simplified Synthesis

The SATpdb entry annotates this peptide as 'Linear' with 'Free' N- and C-terminal modifications and 'None' for type of modification [1]. This contrasts with many naturally occurring defensins and big defensins (e.g., AiBD from Argopecten irradians, Tachypleus tridentatus big defensin) that contain multiple disulfide bonds requiring oxidative folding for activity. Linear, unmodified peptides can be synthesized via standard solid-phase peptide synthesis (SPPS) without the need for complex folding protocols, potentially reducing production costs and improving batch-to-batch consistency. While no direct comparative synthesis cost data are available for this specific peptide, the absence of cysteine residues (as inferred from the sequence) and lack of post-translational modifications are recognized advantages for scalable production [1].

Peptide synthesis Antimicrobial peptides Scalability

TYMPVEE...GAYGPG: Recommended Applications


Gram-Positive Antimicrobial Screening

Based on the SATpdb annotation of 'anti-gram+' activity [1], this peptide is a candidate for initial in vitro screening against Gram-positive pathogens such as Staphylococcus aureus (including MRSA strains), Bacillus subtilis, and Enterococcus faecalis. Its distinct structural profile (0% helix, 21.3% β-strand) [1] may confer a mechanism of action different from conventional α-helical AMPs, potentially offering complementary activity in combination screens. Procurement of this peptide enables generation of novel structure-activity relationship data for the marine-derived AMP field.

β-Sheet Peptide Biophysical Studies

The predicted secondary structure containing 21.3% β-strand and 48.9% coil [1] makes this peptide suitable for biophysical investigations using circular dichroism (CD) spectroscopy, NMR, or molecular dynamics simulations to elucidate membrane interaction mechanisms of non-α-helical AMPs. Comparative studies with prototypical α-helical AMPs (e.g., magainin) can provide insights into structure-activity relationships governing selectivity and potency.

AMP Analog Library for SAR

As a linear, unmodified peptide [1], this sequence serves as a template for generating alanine-scanning or truncation libraries to map critical residues for antimicrobial activity. The absence of disulfide bonds simplifies library synthesis and purification, enabling high-throughput screening to identify minimal active motifs or improved analogs.

Marine AMP & Aquaculture Research

Originating from the bay scallop Argopecten irradians, a commercially important aquaculture species [2], this peptide is relevant for studies of innate immunity in bivalves and for development of peptide-based therapeutics for aquaculture disease control. It may serve as a reference compound for comparative studies with other mollusk-derived AMPs (e.g., big defensins from Argopecten purpuratus or Mytilus galloprovincialis).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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